molecular formula C17H14N2O2 B2958359 (2E)-1-(1H-benzimidazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one CAS No. 651009-61-9

(2E)-1-(1H-benzimidazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one

Cat. No. B2958359
CAS RN: 651009-61-9
M. Wt: 278.311
InChI Key: IRADFEFTRULFQJ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(1H-benzimidazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one, also known as BMPP, is a novel compound that has drawn attention in scientific research due to its potential therapeutic applications. BMPP is a synthetic compound that belongs to the class of chalcones, which are known for their diverse biological activities. BMPP has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Scientific Research Applications

Antitumor Agents

Benzimidazole derivatives have been studied for their potential as antitumor agents . They can act as inhibitors of various biological pathways that are crucial for cancer cell survival and proliferation. For instance, some derivatives are known to inhibit the EGFR and erbB2 receptors, which are often overexpressed in cancer cells . This inhibition can lead to the suppression of tumor growth and metastasis.

Antimicrobial Agents

These compounds have shown promise as antimicrobial agents . Their structure allows them to interact with microbial DNA or proteins, disrupting vital processes within the cells. This makes them potential candidates for treating bacterial, fungal, and viral infections .

Antiparasitic and Antimalarial Agents

Benzimidazole derivatives are also recognized for their antiparasitic and antimalarial properties. They can interfere with the energy metabolism of parasites, leading to their death. This is particularly important in the development of new treatments for diseases like malaria, where resistance to existing drugs is a growing concern .

Antidiabetic Agents

Research has indicated that certain benzimidazole derivatives can act as antidiabetic agents . They may modulate the activity of enzymes involved in glucose metabolism, helping to regulate blood sugar levels in diabetic patients .

Proton Pump Inhibitors

Some benzimidazole derivatives are used as proton pump inhibitors (PPIs) . These compounds can reduce stomach acid production by inhibiting the H+/K+ ATPase enzyme in the gastric lining. PPIs are commonly prescribed for the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers .

Antihistamines and Anti-inflammatory Agents

Benzimidazole derivatives have been utilized as antihistamines and anti-inflammatory agents . They can block the action of histamine, a mediator of allergic reactions, and reduce inflammation in the body. This makes them useful in the treatment of conditions like allergies and autoimmune diseases .

properties

IUPAC Name

(E)-1-(benzimidazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-16-9-5-2-6-13(16)10-11-17(20)19-12-18-14-7-3-4-8-15(14)19/h2-12H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRADFEFTRULFQJ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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